5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol
Overview
Description
5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
Studies have developed various synthetic pathways and structural analyses for pyrimidine derivatives, highlighting their potential for diverse scientific applications. For example, the work by Quesada et al. (2004) explores symmetrically 4,6-disubstituted 2-aminopyrimidines, emphasizing the interplay of molecular, molecular-electronic, and supramolecular structures. Such compounds exhibit extensive charge-assisted hydrogen bonding, contributing to their potential utility in materials science and molecular electronics (Quesada et al., 2004).
Biological Activity and Anticancer Potential
Several pyrimidine derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. Cheprakova et al. (2014) demonstrated the antimycobacterial activity of certain pyrimidine derivatives against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Cheprakova et al., 2014). Furthermore, Gaonkar et al. (2018) explored the antiproliferative properties of 4-methyl-6-morpholinopyrimidine derivatives against various human cancer cell lines, indicating their promise as anticancer agents (Gaonkar et al., 2018).
Charge Transfer Materials
The pyrimidine framework is also significant in developing charge transfer materials. Irfan (2014) investigated 4,6-di(thiophen-2-yl)pyrimidine derivatives for their potential in electronic and photovoltaic applications, revealing how modifications to the pyrimidine core can influence electronic, photophysical, and charge transfer properties (Irfan, 2014).
Properties
IUPAC Name |
4-hydroxy-5-(2-hydroxyethyl)-2-morpholin-4-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c14-4-1-7-8(15)11-10(12-9(7)16)13-2-5-17-6-3-13/h14H,1-6H2,(H2,11,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQDWVBTFXSQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=O)N2)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731334 | |
Record name | 6-Hydroxy-5-(2-hydroxyethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178564-17-4 | |
Record name | 6-Hydroxy-5-(2-hydroxyethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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